Scoulerine
Overview
Description
Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)- reticuline through the action of berberine bridge enzyme .
Molecular Structure Analysis
Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC 50 values ranging from 2.7 to 6.5 µM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian and breast carcinoma cell lines .Chemical Reactions Analysis
Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation . Studies show that scoulerine is an antagonist in vitro at the α 2 - adrenoceptor, α 1D - adrenoceptor and 5-HT receptor. It has also been found to be a GABA A receptor agonist in vitro .Physical And Chemical Properties Analysis
Scoulerine has a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol . Its IUPAC name is 3,10-dimethoxy-6,8,13,13 a -tetrahydro-5 H -isoquinolino [2,1-b]isoquinoline-2,9-diol .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Scoulerine is an isoquinoline alkaloid that has shown promising suppression of cancer cells growth . It has been found to affect the microtubule structure, inhibit proliferation, arrest the cell cycle, and thus culminate in the apoptotic death of cancer cells .
Methods of Application or Experimental Procedures
Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC50 values ranging from 2.7 to 6.5 μM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian, and breast carcinoma cell lines .
Results or Outcomes
Scoulerine was able to activate apoptosis, as determined by p53 upregulation, increased caspase activity, Annexin V, and TUNEL labeling . It was found to interfere with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins .
Computational Drug Discovery
Specific Scientific Field
This application falls under the field of Computational Drug Discovery .
Summary of the Application
Scoulerine is a natural compound that is known to bind to tubulin and has anti-mitotic properties demonstrated in various cancer cells . Its molecular mode of action has not been precisely known .
Methods of Application or Experimental Procedures
Based on the existing data in the Protein Data Bank (PDB) and using homology modeling, human tubulin structures corresponding to both free tubulin dimers and tubulin in a microtubule were created . Then, docking of the optimized structure of scoulerine was performed to find the highest affinity binding sites located in both the free tubulin and in a microtubule .
Results or Outcomes
Scoulerine exhibits a unique property of a dual mode of action with both microtubule stabilization and tubulin polymerization inhibition, both of which have similar affinity values .
Ovarian Cancer Treatment
Specific Scientific Field
This application falls under the field of Oncology , specifically in the treatment of Ovarian Cancer .
Summary of the Application
Scoulerine has been identified as a potential anticancer agent against ovarian cancer . It has shown promising results in promoting cytotoxicity and attenuating stemness in ovarian cancer cells .
properties
IUPAC Name |
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Scoulerine | |
CAS RN |
6451-73-6 | |
Record name | Scoulerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6451-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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